Cas no 747411-56-9 (4-(2-Chloroacetamido)-N,N-dimethylbenzamide)

4-(2-Chloroacetamido)-N,N-dimethylbenzamide is a specialized organic compound featuring a chloroacetamido group attached to a dimethylbenzamide core. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of the reactive chloroacetamido moiety allows for further functionalization, enabling the synthesis of more complex molecules. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for precision applications in medicinal chemistry and drug discovery. The compound's stability under standard conditions facilitates handling and storage, while its high purity ensures reliable performance in synthetic workflows. Researchers value it for its versatility in constructing biologically active derivatives.
4-(2-Chloroacetamido)-N,N-dimethylbenzamide structure
747411-56-9 structure
Product Name:4-(2-Chloroacetamido)-N,N-dimethylbenzamide
CAS No:747411-56-9
MF:C11H13ClN2O2
MW:240.686121702194
CID:844088
PubChem ID:2104083
Update Time:2025-05-22

4-(2-Chloroacetamido)-N,N-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-[(CHLOROACETYL)AMINO]-N,N-DIMETHYLBENZAMIDE
    • Z56979396
    • EN300-09553
    • J-514209
    • 4-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
    • 4-(2-chloroacetamido)-N,N-dimethylbenzamide
    • AKOS001052842
    • 747411-56-9
    • G38602
    • 4-(2-Chloroacetamido)-N,N-dimethylbenzamide
    • MDL: MFCD05270923
    • Inchi: 1S/C11H13ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
    • InChI Key: DDTWPYQAIJYIGK-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=CC=1)C(N(C)C)=O)=O

Computed Properties

  • Exact Mass: 240.0665554g/mol
  • Monoisotopic Mass: 240.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.4Ų

4-(2-Chloroacetamido)-N,N-dimethylbenzamide Pricemore >>

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Additional information on 4-(2-Chloroacetamido)-N,N-dimethylbenzamide

4-(2-Chloroacetamido)-N,N-dimethylbenzamide: A Comprehensive Overview

4-(2-Chloroacetamido)-N,N-dimethylbenzamide, also known by its CAS No. 747411-56-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, material science, and agricultural chemistry. The molecule's structure, which includes a benzamide backbone with a substituted chloroacetamido group, contributes to its unique chemical properties and reactivity.

The synthesis of 4-(2-Chloroacetamido)-N,N-dimethylbenzamide involves a series of well-defined chemical reactions, including nucleophilic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption while maintaining high yields.

One of the most notable aspects of this compound is its biological activity. Studies have shown that 4-(2-Chloroacetamido)-N,N-dimethylbenzamide exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlights its potential as an inhibitor of histone deacetylases (HDACs), which are targets for cancer treatment. The compound's ability to modulate these enzymes suggests its role in epigenetic therapy, a rapidly growing area in oncology.

In addition to its pharmacological applications, 4-(2-Chloroacetamido)-N,N-dimethylbenzamide has been investigated for its role in polymer chemistry. Its amide functional groups make it suitable for use in polymeric materials with tailored mechanical and thermal properties. Recent studies have demonstrated its application as a building block for biodegradable polymers, which are increasingly sought after in sustainable materials science.

The physical and chemical properties of 4-(2-Chloroacetamido)-N,N-dimethylbenzamide have also been thoroughly characterized. Its melting point, solubility, and stability under various conditions are critical factors influencing its practical applications. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity, ensuring its reliability in research and industrial settings.

Looking ahead, the future of 4-(2-Chloroacetamido)-N,N-dimethylbenzamide lies in further exploration of its bioavailability and toxicity profiles. Preclinical studies are currently underway to assess its suitability as an oral or injectable drug delivery agent. Additionally, collaborative efforts between chemists and biologists are focusing on modifying the compound's structure to enhance its pharmacokinetic properties without compromising its therapeutic efficacy.

In conclusion, 4-(2-Chloroacetamido)-N,N-dimethylbenzamide represents a versatile compound with diverse applications across multiple disciplines. Its continued study will undoubtedly contribute to advancements in medicine, materials science, and beyond. As research progresses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.

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